molecular formula C5H7N3 B2439840 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole CAS No. 1956327-30-2

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B2439840
CAS No.: 1956327-30-2
M. Wt: 109.132
InChI Key: ZIDGVAHRHJQVST-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazole ring. It has been studied for its potential as a necroptosis inhibitor, which could have implications in treating various inflammatory diseases, neurodegenerative diseases, and cancers .

Mechanism of Action

Target of Action

The primary target of the compound 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of cell death that is typically associated with inflammatory diseases, neurodegenerative diseases, and cancers. By inhibiting RIPK1, this compound can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In vivo studies have been performed to determine the oral exposure of this compound . .

Result of Action

The result of the action of this compound is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1, leading to potential therapeutic effects in necroptosis-related conditions.

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole has been reported to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The compound has shown potent anti-necroptotic activity in both human and mouse cellular assays . Necroptosis is a form of programmed cell death, and the inhibition of this process can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction results in the inhibition of RIPK1, leading to changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, the compound’s potent anti-necroptotic activity suggests that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole typically involves multiple steps, including cyclization reactions. One common method involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under acidic or basic conditions to form the triazole ring. The pyrrole ring can be introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGVAHRHJQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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